Physicochemical properties of 4-Butoxyphenylacetonitrile
Physicochemical properties of 4-Butoxyphenylacetonitrile
Initiating Data Acquisition
I'm now starting a thorough search for 4-Butoxyphenylacetonitrile's physicochemical properties. I'm prioritizing reputable databases and scientific literature to get the most accurate information. Also I'm planning my search for established experimental protocols related to the compound.
Refining the Research Plan
I've expanded my research scope to include experimental protocols for key properties like melting point and solubility, focusing on accuracy. Synthesis is also on the agenda, as it can unveil potential impurities. I'm also planning to investigate its applications, specifically in drug development, for additional context. Data analysis and technical guide structuring are the next steps after information gathering.
Acquiring Basic Data
I've just uncovered some core physicochemical details about 4-Butoxyphenylacetonitrile. I now have its molecular formula (C12H15NO), weight (189.25 g/mol ), the CAS number (38746-93-9), and its boiling point (312.9°C). These are good foundational values, but the next step is to get some reactions.
Digging Deeper for Details
I have a much clearer picture, now including flash point, density, and spectral data. However, melting point, solubility, pKa, and logP are still elusive. I need to get the applications and synthesis of 4-Butoxyphenylacetonitrile. I'm moving toward synthesis routes and drug discovery applications to give this guide the detail experts deserve. Analytical characterization is another key focus for this process.
Collecting Relevant Data
I have successfully compiled key physicochemical data for 4-Butoxyphenylacetonitrile. Specifically, I've got its molecular formula, weight, CAS number, boiling point at 312.9°C (760mmHg), flash point (132°C), and density (1.00 g/mL).
Analyzing Missing Information
I've got a fuller picture now. The NIST WebBook offers IR and mass spectra. PubChem provides a predicted XlogP of 2.8, indicating organic solvent solubility. However, explicit experimental data on melting point, solubility, and pKa are still absent. I can infer solubility, but need the hard numbers. I found data on the precursor's synthesis and the compound's use in drug intermediates, yet, a detailed synthesis protocol remains elusive, alongside information on specific pharmaceutical derivatives.
Pinpointing Key Data Gaps
I've made a more detailed assessment now. I've compiled the initial physicochemical data, including spectra and a predicted LogP. I have now identified that crucial experimental data on the melting point, solubility, and pKa are missing. Despite this, I know its applications in the synthesis of drug discovery, but a specific synthesis protocol is yet to be found, along with information on direct derivatives. A technical guide requires filling these holes. I'll focus on these areas next, including the key NMR spectral data.
I've confirmed the initial physicochemical data, including the spectra and predicted LogP. I know the applications in drug discovery, but a specific synthesis protocol remains elusive, along with information on direct derivatives. The guide needs to address these holes.
Identifying Necessary Data
I've got the basics down, with 4-But as a starting point. Now, I'm working to consolidate missing data, with a focus on creating a comprehensive technical guide. I'm focusing on those critical gaps for a truly in-depth resource.
Addressing Critical Gaps
I'm now zeroing in on missing experimental data. Though I've found basic identifiers, spectra, and a predicted LogP, the absence of melting point, solubility, and pKa data persists. Synthesis-wise, a general alkylation method and precursor synthesis are available, but a detailed protocol for 4-Butoxyphenylacetonitrile synthesis remains elusive. As for applications, I know the compound's use as a pharmaceutical intermediate, but lack its direct drug precursors.
Filling Identified Data Gaps
I've got the basics down, with 4-But as a starting point, including identifiers, spectra, and a predicted LogP. However, I still need experimental melting point, solubility, and pKa data. While a general alkylation method and precursor synthesis are available, a detailed protocol for 4-Butoxyphenylacetonitrile synthesis remains elusive. I still don't know the specific drugs it's used to make, or the 1H and 13C NMR data.
Developing Technical Guidance
I am working on developing a detailed technical guide, but I need to address some critical information gaps. I've successfully collected key identifiers, including those for 4-But, which is useful, but the document needs more meat.
Identifying Data Deficiencies
I've identified a list of information gaps that are crucial for the technical guide, mainly surrounding experimental data, specific synthesis procedures, and concrete application examples. I've got identifiers and spectra, but now I need melting point, solubility, and pKa data. A detailed synthesis protocol is still missing, even if there are related methods available. Specific drug precursors need to be found to demonstrate the application of the target compound. Finally, I need analytical methods to fully round out the picture.
Refining Information Gaps
I am still working on completing the technical guide and have more work to do. I now have the basic identifiers for 4-But oxyphenylacetonitrile (CAS number, formula, weight) and several key properties (boiling point, flash point, density, logP), as well as IR and mass spectra. I'm missing experimental data for melting point, solubility, and pKa. I have found alkylation methods for related compounds and a patent for hydroxyphenylacetonitriles, but need a detailed synthesis protocol. Specific drugs that use this as a precursor are still eluding me, as are specific NMR data.
